molecular formula C10H13N3O2 B1521820 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid CAS No. 1210707-88-2

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid

Cat. No.: B1521820
CAS No.: 1210707-88-2
M. Wt: 207.23 g/mol
InChI Key: DXLRZFZELFDDFR-UHFFFAOYSA-N
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Description

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is an organic compound with the molecular formula C10H13N3O2 It features a pyrazine ring substituted with a piperidine group at the 5-position and a carboxylic acid group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 1,2-diamines with 1,2-diketones.

    Introduction of the Piperidine Group: The piperidine group is introduced via nucleophilic substitution reactions. For example, 2-chloropyrazine can react with piperidine under basic conditions to form 5-(Piperidin-1-yl)pyrazine.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The piperidine group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

    Oxidation: Pyrazine N-oxides.

    Reduction: Pyrazine-2-carbinol or pyrazine-2-carbaldehyde.

    Substitution: Various substituted pyrazines depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions of pyrazine derivatives with biological systems. It may serve as a ligand in the study of enzyme inhibition or receptor binding.

Medicine

Medicinally, this compound and its derivatives are investigated for their potential therapeutic properties. They may exhibit activity against various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(Piperidin-1-yl)pyrazine-2-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The piperidine group can enhance the compound’s ability to interact with biological molecules, while the carboxylic acid group can participate in hydrogen bonding and ionic interactions.

Comparison with Similar Compounds

Similar Compounds

    5-(Morpholin-4-yl)pyrazine-2-carboxylic acid: Similar structure but with a morpholine group instead of piperidine.

    5-(Pyrrolidin-1-yl)pyrazine-2-carboxylic acid: Contains a pyrrolidine group instead of piperidine.

    5-(Piperazin-1-yl)pyrazine-2-carboxylic acid: Features a piperazine group instead of piperidine.

Uniqueness

5-(Piperidin-1-yl)pyrazine-2-carboxylic acid is unique due to the presence of the piperidine group, which can influence its chemical reactivity and biological activity. The combination of the pyrazine ring and the piperidine group provides a distinct set of properties that can be exploited in various applications.

Properties

IUPAC Name

5-piperidin-1-ylpyrazine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-10(15)8-6-12-9(7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLRZFZELFDDFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=C(N=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Piperidin-1-yl-pyrazine-2-carboxylic acid methyl ester (Preparation 42, 85.1 g, 384 mmol) was added to a solution of sodium hydroxide (61.5 g, 1.53 mol) in water (760 mL). The mixture was stirred mechanically for 1 hour at room temperature. THF (300 mL) was added and stirring was continued for 3 hours. The volatile solvents were removed in vacuo and the remaining aqueous solution was adjusted to pH 4. The mixture was cooled on ice to induce precipitation of the product. The resulting solid was collected by filtration and dried in vacuo to give the title compound as a white solid (56 g) in a 70% yield.
Quantity
85.1 g
Type
reactant
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step One
Name
Quantity
760 mL
Type
solvent
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step Two
Yield
70%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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